molecular formula C17H12N2O3 B14273138 2(1H)-Pyridinone, 4-(4-nitrophenyl)-6-phenyl- CAS No. 131081-22-6

2(1H)-Pyridinone, 4-(4-nitrophenyl)-6-phenyl-

Cat. No.: B14273138
CAS No.: 131081-22-6
M. Wt: 292.29 g/mol
InChI Key: KIVAKECOEBTUCU-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 4-(4-nitrophenyl)-6-phenyl- is a heterocyclic organic compound characterized by a pyridinone ring substituted with a nitrophenyl and a phenyl group

Preparation Methods

The synthesis of 2(1H)-Pyridinone, 4-(4-nitrophenyl)-6-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the nitration of phenol to produce 4-nitrophenol, which is then subjected to further reactions to introduce the pyridinone and phenyl groups . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

2(1H)-Pyridinone, 4-(4-nitrophenyl)-6-phenyl- undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.

Scientific Research Applications

2(1H)-Pyridinone, 4-(4-nitrophenyl)-6-phenyl- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2(1H)-Pyridinone, 4-(4-nitrophenyl)-6-phenyl- exerts its effects involves interactions with specific molecular targets. For instance, the nitrophenyl group can participate in electron transfer reactions, influencing redox processes within cells. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating biological pathways .

Comparison with Similar Compounds

Similar compounds to 2(1H)-Pyridinone, 4-(4-nitrophenyl)-6-phenyl- include:

Properties

CAS No.

131081-22-6

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

4-(4-nitrophenyl)-6-phenyl-1H-pyridin-2-one

InChI

InChI=1S/C17H12N2O3/c20-17-11-14(12-6-8-15(9-7-12)19(21)22)10-16(18-17)13-4-2-1-3-5-13/h1-11H,(H,18,20)

InChI Key

KIVAKECOEBTUCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=O)N2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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